methyl 4-(methylsulfanyl)pentanoate
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Overview
Description
methyl 4-(methylsulfanyl)pentanoate is a chemical compound belonging to the ester family. It is characterized by its molecular formula C7H14O2S and a molecular weight of 162.25 g/mol. This compound is utilized in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
It’s often used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . The targets of these ADCs can vary widely depending on the specific antibodies used.
Mode of Action
As a cleavable linker, Methyl 4-methylsulfanylpentanoate connects an antibody to a cytotoxic drug in ADCs . The ADC can bind to a specific target on cancer cells (determined by the antibody used), and then the cytotoxic drug is released to kill the cancer cells . The cleavage of the linker, and thus the release of the drug, can be triggered by certain conditions or enzymes present in the tumor microenvironment .
Biochemical Pathways
In the context of adcs, the compound plays a crucial role in delivering cytotoxic drugs to specific targets, thereby affecting the pathways associated with cell death and tumor growth .
Pharmacokinetics
As a component of ADCs, its absorption, distribution, metabolism, and excretion (ADME) would be closely tied to the properties of the overall ADC molecule . The bioavailability of the cytotoxic drug in ADCs can be significantly improved, as the drug is specifically delivered to target cells .
Result of Action
The primary result of the action of Methyl 4-methylsulfanylpentanoate is the release of a cytotoxic drug in the vicinity of target cells when used in ADCs . This can lead to the death of the target cells (often cancer cells) and a reduction in tumor size .
Action Environment
The action of Methyl 4-methylsulfanylpentanoate, as part of an ADC, can be influenced by various environmental factors . These include the presence of specific enzymes or conditions in the tumor microenvironment that can trigger the cleavage of the linker . The stability and efficacy of the ADC can also be affected by factors such as pH and the presence of proteases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(methylsulfanyl)pentanoate typically involves esterification reactions. One common method is the reaction of 4-methylsulfanylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 4-(methylsulfanyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
Scientific Research Applications
methyl 4-(methylsulfanyl)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl pentanoate: Similar ester structure but lacks the sulfur atom.
Ethyl 4-methylsulfanylpentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-Methylsulfanylpentanoic acid: The corresponding acid form of the compound.
Uniqueness
methyl 4-(methylsulfanyl)pentanoate is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This sulfur atom can participate in various oxidation and reduction reactions, making the compound versatile in different chemical processes.
Properties
IUPAC Name |
methyl 4-methylsulfanylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-6(10-3)4-5-7(8)9-2/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDVRXFTROITCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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